Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a tert-butyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a pyridine derivative with a benzyl halide, followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in DMF or THF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate: shares structural similarities with other pyridine derivatives and benzyl esters.
Other similar compounds: Ethyl 1-[4-(tert-butyl)phenyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate, Ethyl 1-[4-(tert-butyl)benzyl]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate.
Uniqueness
The presence of the tert-butyl group and the specific arrangement of functional groups in this compound gives it unique chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
ethyl 1-[(4-tert-butylphenyl)methyl]-5-hydroxy-6-oxo-2,3-dihydropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-5-24-18(23)15-10-11-20(17(22)16(15)21)12-13-6-8-14(9-7-13)19(2,3)4/h6-9,21H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVDPVRRJATTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(CC1)CC2=CC=C(C=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.